Desglycolaldehyde-carboxyl Desonide

Description

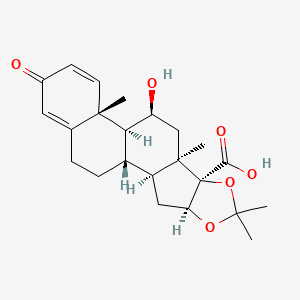

Structure

3D Structure

Properties

CAS No. |

117782-94-2 |

|---|---|

Molecular Formula |

C23H30O6 |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |

InChI |

InChI=1S/C23H30O6/c1-20(2)28-17-10-15-14-6-5-12-9-13(24)7-8-21(12,3)18(14)16(25)11-22(15,4)23(17,29-20)19(26)27/h7-9,14-18,25H,5-6,10-11H2,1-4H3,(H,26,27)/t14-,15-,16-,17+,18+,21-,22-,23-/m0/s1 |

InChI Key |

FRRZIPPXTFWZML-JBAFZSFZSA-N |

SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)C |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)O)CCC5=CC(=O)C=C[C@]35C)O |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C)C |

Origin of Product |

United States |

Nomenclature, Chemical Identity, and Structural Relationships

Systematic IUPAC Nomenclature of Desglycolaldehyde-carboxyl Desonide

The formal chemical name for Desglycolaldehyde-carboxyl Desonide according to the International Union of Pure and Applied Chemistry (IUPAC) standards is (11β,16α,17α)-11-Hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3-oxoandrosta-1,4-diene-17-carboxylic acid . synthinkchemicals.comsynzeal.com This systematic name precisely describes the molecule's complex steroidal structure, including the specific stereochemistry and functional groups attached to the androstane framework.

Common Synonyms and Reference Identifiers

In scientific literature and for commercial purposes, Desglycolaldehyde-carboxyl Desonide is known by several names and is assigned unique identifiers for unambiguous tracking. chemwhat.compharmaffiliates.com Its most common synonym is Desonide 17-Carboxylic Acid. synzeal.comchemwhat.com The Chemical Abstracts Service (CAS) has assigned it the registry number 117782-94-2 . synthinkchemicals.compharmaffiliates.com

| Identifier Type | Identifier |

| Primary Common Name | Desglycolaldehyde-carboxyl Desonide synthinkchemicals.comlabshake.com |

| Other Synonym | Desonide 17-Carboxylic Acid chemwhat.compharmaffiliates.com |

| CAS Registry Number | 117782-94-2 synthinkchemicals.comsynzeal.com |

| Molecular Formula | C₂₃H₃₀O₆ synthinkchemicals.com |

| Molecular Weight | 402.48 g/mol synthinkchemicals.com |

Structural Relationship and Derivation from Desonide

Desglycolaldehyde-carboxyl Desonide is a derivative of Desonide, a topical corticosteroid used for various skin conditions. labshake.com The parent molecule, Desonide, has the chemical structure 11β,21-dihydroxy-16α,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione. nih.govnih.gov

The derivation of Desglycolaldehyde-carboxyl Desonide from Desonide involves a significant chemical modification at the C-17 position of the steroid nucleus. In Desonide, this position features a 2-hydroxyacetyl side chain (-COCH₂OH). The formation of Desglycolaldehyde-carboxyl Desonide occurs through the oxidative cleavage of this side chain, resulting in the formation of a carboxylic acid group (-COOH) directly attached to C-17. This transformation represents a degradation pathway for Desonide, leading to an impurity that must be monitored during manufacturing and stability testing.

Comparison with Other Desonide-Related Impurities and Degradants

Impurities in Desonide can arise from the manufacturing process or through degradation of the drug over time. These substances are important for quality control in the production of Desonide formulations. synthinkchemicals.com Besides Desglycolaldehyde-carboxyl Desonide, other known impurities include Desglycolaldehyde Desonide, 9α-Bromodesonide, 1,2-Dihydrodesonide, and Desonide 16-Ene Impurity. synthinkchemicals.com Each of these compounds possesses a unique structural deviation from the parent Desonide molecule.

| Compound Name | CAS Number | Molecular Formula | Structural Difference from Desonide |

| Desglycolaldehyde-carboxyl Desonide | 117782-94-2 synthinkchemicals.com | C₂₃H₃₀O₆ synthinkchemicals.com | The 2-hydroxyacetyl group at C-17 is replaced by a carboxylic acid group. |

| Desglycolaldehyde Desonide | 117782-95-3 synthinkchemicals.compharmaffiliates.com | C₂₂H₃₀O₄ synthinkchemicals.compharmaffiliates.com | The entire 2-hydroxyacetyl side chain at C-17 is removed and replaced with a hydrogen atom. |

| 9α-Bromodesonide | 39672-77-0 synthinkchemicals.comalignspharma.com | C₂₄H₃₁BrO₆ synthinkchemicals.com | A bromine atom is substituted at the 9α position. |

| 1,2-Dihydrodesonide | 638-93-7 synthinkchemicals.comsynzeal.com | C₂₄H₃₄O₆ synthinkchemicals.comsynzeal.com | The double bond between C-1 and C-2 in the A-ring is reduced to a single bond. |

| Desonide 16-Ene Impurity | 3103-17-1 synthinkchemicals.comsynzeal.com | C₂₁H₂₆O₄ synthinkchemicals.comsynzeal.com | Formation of a double bond at the C-16 position. |

This comparative analysis highlights the diverse chemical transformations that Desonide can undergo, leading to the formation of various related substances that are critical to identify and control in pharmaceutical preparations.

Synthetic Methodologies and Chemical Derivatization

Proposed Pathways for Formation of Desglycolaldehyde-carboxyl Desonide from Desonide

The formation of Desglycolaldehyde-carboxyl Desonide from Desonide primarily occurs through the oxidative cleavage of the α-ketol group at the C-17 position of the steroid nucleus. This transformation results in the loss of the C-20 and C-21 atoms as glyoxal (B1671930) (glycolaldehyde), and the formation of a carboxylic acid at C-17.

This degradation pathway has been identified as a major route of decomposition for Desonide, particularly in pharmaceutical formulations such as ointments. researchgate.net The reaction is often facilitated under oxidative conditions, for instance, in the presence of alkaline hydrogen peroxide. researchgate.net Forced degradation studies, which are conducted to understand the stability of drug substances under various stress conditions, have shown that Desonide is susceptible to degradation under acidic, alkaline, and oxidative environments, leading to the formation of this C-17 carboxylic acid derivative. tandfonline.comresearchgate.net

The general mechanism for this transformation involves the oxidation of the C-21 hydroxyl group to an aldehyde, followed by cleavage of the C17-C20 bond. This type of degradation is a known pathway for many 21-hydroxyglucocorticoids. researchgate.net

Directed Synthesis Strategies for Desglycolaldehyde-carboxyl Desonide in Research Settings

While Desglycolaldehyde-carboxyl Desonide is a known degradation product, specific and optimized methods for its directed synthesis in a laboratory setting are not extensively reported in the available literature. However, based on established steroid chemistry, a potential synthetic route would involve the selective oxidation of the C-17 side chain of Desonide.

One plausible approach is the use of strong oxidizing agents that can cleave the α-hydroxy ketone moiety. Periodic acid (HIO4) or its salts are known to cleave vicinal diols and α-hydroxy ketones, which could be adapted for this purpose. A study on the synthesis of 17β-carboxamide derivatives of other glucocorticoids utilized periodic acid oxidation to form the corresponding 17β-carboxylic acids. nih.gov This methodology could theoretically be applied to Desonide to yield Desglycolaldehyde-carboxyl Desonide.

The general reaction scheme would be: Desonide + Oxidizing Agent (e.g., Periodic Acid) → Desglycolaldehyde-carboxyl Desonide + Glyoxal

The challenge in such a synthesis lies in achieving high selectivity and yield, as other parts of the Desonide molecule could also be susceptible to oxidation. Optimization of reaction conditions such as temperature, solvent, and the choice of oxidizing agent would be crucial.

Development of Methods for Isolation and Purification

The isolation and purification of Desglycolaldehyde-carboxyl Desonide are critical for its characterization and for monitoring the stability of Desonide-containing products. Various chromatographic techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) are the most common methods employed. tandfonline.comtandfonline.com These stability-indicating assay methods are capable of separating Desonide from its degradation products, including the C-17 carboxylic acid. researchgate.nettandfonline.comtandfonline.com

For instance, reversed-phase HPLC methods using C18 columns with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) have been successfully used. tandfonline.comresearchgate.net The separation is typically monitored using a UV detector. researchgate.net The development of these methods often involves forced degradation studies to generate the degradation products and ensure the method's specificity. tandfonline.comresearchgate.net

The following table summarizes a typical analytical method for the separation of Desonide and its degradation products:

| Parameter | Condition |

| Chromatographic Technique | Reversed-Phase HPLC |

| Stationary Phase | C18 Column |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile/methanol) |

| Detection | UV or Mass Spectrometry (MS) |

Investigational Studies on Reaction Kinetics and Yield Optimization

Kinetic studies on the degradation of other corticosteroids, such as prednisone, have also been performed, often revealing pseudo-first-order kinetics under specific pH and temperature conditions. researchgate.nettandfonline.comnih.gov These studies indicate that the rate of degradation is influenced by pH, temperature, and the presence of catalysts.

To optimize the yield of Desglycolaldehyde-carboxyl Desonide, one would need to systematically investigate the effects of various parameters on the oxidative cleavage reaction. This would involve:

Reactant Concentration: Varying the concentration of Desonide and the oxidizing agent.

Temperature: Studying the reaction at different temperatures to determine the optimal range for the desired transformation while minimizing side reactions.

pH: For reactions in aqueous or mixed-aqueous media, pH can significantly influence the reaction rate and product distribution.

Catalyst: Investigating the use of catalysts to enhance the rate and selectivity of the oxidative cleavage.

A Design of Experiments (DoE) approach could be employed to efficiently screen these variables and identify the optimal conditions for maximizing the yield of Desglycolaldehyde-carboxyl Desonide.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in separating Desglycolaldehyde-carboxyl Desonide from the parent drug and other related substances, allowing for its accurate quantification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of non-volatile impurities like Desglycolaldehyde-carboxyl Desonide. The development of a stability-indicating HPLC method is crucial for resolving this impurity from Desonide and its other potential degradation products.

A typical reversed-phase HPLC (RP-HPLC) method can be developed and validated for this purpose. The method's development would involve a systematic optimization of chromatographic conditions to achieve adequate separation and peak shape. Key parameters that are often optimized include the stationary phase, mobile phase composition, pH, and column temperature. nih.govhitachi-hightech.com Due to the structural similarities between Desonide and its impurities, a high-resolution column is often necessary to achieve baseline separation. hitachi-hightech.com

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under such conditions, Desglycolaldehyde-carboxyl Desonide would typically exhibit a retention time distinct from that of Desonide, allowing for its accurate quantification. The method would be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, Desglycolaldehyde-carboxyl Desonide, being a complex steroid with a carboxylic acid functional group, is non-volatile and thermally labile. Therefore, direct analysis by GC-MS is not feasible. mdpi.comnih.gov

To make the compound amenable to GC-MS analysis, a derivatization step is necessary. mdpi.comnih.govnih.govmdpi.comdiva-portal.org This process involves chemically modifying the molecule to increase its volatility and thermal stability. Common derivatization procedures for steroids include:

Silylation: This is the most common method, where active hydrogens in hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.gov

Methoximation: The ketone group can be converted to a methoxime derivative to prevent enolization at high temperatures.

Following derivatization, the resulting volatile derivative can be analyzed by GC-MS, providing valuable information on molecular weight and fragmentation patterns that can aid in structural confirmation.

Structural Elucidation via Spectroscopic Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of Desglycolaldehyde-carboxyl Desonide, providing detailed information about its molecular structure, functional groups, and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination. Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework. nih.govmdpi.comresearchgate.netuzh.chnih.govnih.govresearchgate.net

¹H NMR: The proton NMR spectrum would show characteristic signals for the steroid backbone and the specific functional groups of Desglycolaldehyde-carboxyl Desonide. Key expected signals would include those for the vinyl protons in the A-ring, the proton at the C-11 position bearing a hydroxyl group, the methyl protons of the steroid skeleton and the isopropylidene group, and a downfield signal for the carboxylic acid proton, which is typically broad and may exchange with D₂O. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. nih.govmdpi.comresearchgate.netoregonstate.edu The carbonyl carbon of the ketone in the A-ring and the carboxylic acid carbon at C-17 would appear at characteristic downfield chemical shifts. The olefinic carbons of the A-ring and the carbons of the isopropylidene group would also have distinct signals.

Illustrative NMR Data (in CDCl₃):

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C-1 | ~6.25 (d) | ~155.0 |

| C-2 | ~7.20 (d) | ~127.5 |

| C-3 | - | ~186.0 (C=O) |

| C-4 | ~6.10 (s) | ~124.0 |

| C-5 | - | ~168.0 |

| C-11 | ~4.50 (br s) | ~68.0 |

| C-17 | - | ~175.0 (COOH) |

| C-18 | ~0.95 (s) | ~16.0 |

| C-19 | ~1.25 (s) | ~19.0 |

| Isopropylidene CH₃ | ~1.40 (s), ~1.50 (s) | ~26.0, ~28.0 |

| COOH | ~10-12 (br s) | - |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of Desglycolaldehyde-carboxyl Desonide with high accuracy. researchgate.net This technique provides a very precise mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of steroids and their metabolites. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected.

Expected HRMS Data:

| Ion | Calculated m/z |

| [C₂₃H₃₀O₆+H]⁺ | 403.2115 |

| [C₂₃H₃₀O₆-H]⁻ | 401.2024 |

Tandem mass spectrometry (MS/MS) experiments on the molecular ion can provide valuable structural information through the analysis of fragmentation patterns. Common fragmentations for steroidal carboxylic acids include the loss of water (H₂O), carbon dioxide (CO₂), and the carboxylic acid group (COOH). cam.ac.ukyoutube.comnih.govlibretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups present in Desglycolaldehyde-carboxyl Desonide. spcmc.ac.inorgchemboulder.compg.edu.pl The spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3400-2400 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

C=O stretch: A strong absorption around 1710 cm⁻¹ for the carboxylic acid carbonyl and around 1660 cm⁻¹ for the α,β-unsaturated ketone in the A-ring. orgchemboulder.com

C=C stretch: Absorptions in the region of 1620-1600 cm⁻¹ for the double bonds in the A-ring.

C-O stretch: Bands in the region of 1300-1000 cm⁻¹ corresponding to the ether linkages of the acetonide group and the C-O bond of the carboxylic acid.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of Desglycolaldehyde-carboxyl Desonide is primarily dictated by the α,β-unsaturated ketone chromophore in the A-ring. acs.orgresearchgate.netacs.orgresearchgate.net This dienone system is expected to exhibit a strong absorption maximum (λ_max) in the ultraviolet region, typically around 245-255 nm. This characteristic absorption is useful for detection and quantification in HPLC analysis. researchgate.net

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is an indispensable tool for probing the three-dimensional structure of chiral molecules like Desglycolaldehyde-carboxyl Desonide. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing critical information about its absolute configuration and conformational preferences in solution.

The CD spectrum of Desglycolaldehyde-carboxyl Desonide is primarily dictated by the electronic transitions of its inherent chromophores. The principal chromophores in this molecule are the α,β-unsaturated ketone system in the A-ring and the newly formed carboxylic acid group at C-17. The cross-conjugated dienone system (O=C-C=C-C=C) in ring A gives rise to characteristic Cotton effects in the CD spectrum. The spatial arrangement of the atoms involved in this chromophore, which is a direct consequence of the steroid's absolute configuration, determines the sign and magnitude of these effects.

Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in conjunction with experimental CD measurements to provide a robust stereochemical assignment. By comparing the experimentally obtained CD spectrum with spectra calculated for different possible stereoisomers, the absolute configuration of the molecule can be confidently determined.

Representative Chiroptical Data:

While specific experimental CD data for Desglycolaldehyde-carboxyl Desonide is not publicly available, a representative dataset can be conceptualized based on the known behavior of similar steroidal systems. The analysis would focus on the key n → π* and π → π* transitions of the dienone chromophore.

| Transition | Approximate Wavelength (nm) | Expected Sign of Cotton Effect | Structural Correlation |

| n → π* (R-band) | ~340 | Positive or Negative | Dependent on the helicity of the A/B ring junction and substituents. |

| π → π* (K-band) | ~245 | Strong Positive or Negative | Correlates with the overall conformation and substitution pattern of the dienone system. |

| Carboxylic n → π* | ~210 | Weak | The contribution of the C-17 carboxylic acid chromophore would also be analyzed to confirm its stereochemical influence. |

The sign and intensity of these Cotton effects are exquisitely sensitive to the subtle nuances of the molecule's three-dimensional structure. Therefore, CD spectroscopy serves as a powerful, non-destructive method for confirming the stereochemical integrity of Desglycolaldehyde-carboxyl Desonide.

Elemental Analysis and Microanalytical Techniques

Elemental analysis is a cornerstone of chemical characterization, providing the mass percentages of the constituent elements in a compound. This technique is crucial for verifying the empirical and molecular formula of newly synthesized or isolated substances like Desglycolaldehyde-carboxyl Desonide. Modern elemental analyzers typically employ combustion analysis, where a sample is burned in a controlled oxygen atmosphere, and the resulting combustion gases (CO2, H2O, etc.) are quantitatively measured.

For Desglycolaldehyde-carboxyl Desonide, with a molecular formula of C₂₃H₃₀O₆, the theoretical elemental composition can be precisely calculated. This calculated composition serves as the benchmark against which experimental results are compared.

Elemental Composition of Desglycolaldehyde-carboxyl Desonide (C₂₃H₃₀O₆):

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 23 | 276.253 | 68.63 |

| Hydrogen | H | 1.008 | 30 | 30.24 | 7.52 |

| Oxygen | O | 15.999 | 6 | 95.994 | 23.85 |

| Total | 402.487 | 100.00 |

Experimental data from elemental analysis should closely match these theoretical values, typically within a narrow margin of error (e.g., ±0.4%), to confirm the elemental composition and, by extension, the molecular formula of the compound. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Microanalytical techniques, which encompass a range of methods for analyzing very small quantities of a substance, are often employed alongside elemental analysis. These can include high-resolution mass spectrometry (HRMS), which provides a highly accurate measurement of the molecular weight, further corroborating the molecular formula.

Theoretical Studies and Computational Chemistry Applications

Molecular Modeling and Docking Simulations for Potential Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For corticosteroid metabolites, the primary target of interest is the ligand-binding domain (LBD) of the glucocorticoid receptor (GR). nih.govnih.gov Theoretical docking simulations of Desglycolaldehyde-carboxyl Desonide into the GR LBD can reveal its potential binding affinity and the specific molecular interactions that stabilize the complex.

A typical in-silico docking study involves preparing a 3D model of Desglycolaldehyde-carboxyl Desonide and a high-resolution crystal structure of the GR LBD. Using software such as AutoDock or GOLD, the metabolite is placed into the receptor's binding pocket in numerous possible conformations. Each pose is scored based on a function that estimates the binding free energy.

The simulation would likely predict that the steroid backbone of Desglycolaldehyde-carboxyl Desonide orients itself within the hydrophobic pocket of the LBD, similar to other known glucocorticoids. The key differentiating feature, the C-17 carboxylic acid group, would be expected to form strong, targeted interactions. Specifically, it could act as a hydrogen bond acceptor or donor with polar amino acid residues or form a salt bridge with a basic residue like arginine or lysine, potentially enhancing binding affinity.

| Parameter | Predicted Value/Interaction | Significance |

|---|---|---|

| Binding Energy (kcal/mol) | -9.5 to -11.0 | Indicates a strong, spontaneous binding affinity. |

| Key Interacting Residues | Gln570, Arg611 | Hydrogen bonding with the C-17 carboxyl group. |

| Asn564 | Hydrogen bonding with the C-11 hydroxyl group. | |

| Gln642, Thr739 | Hydrogen bonding with the C-3 keto group. | |

| Leu563, Met604, Cys736 | Hydrophobic interactions with the steroid backbone. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule. biomedres.usscirp.org By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons and the energies of molecular orbitals, which are fundamental to a molecule's reactivity.

For Desglycolaldehyde-carboxyl Desonide, DFT calculations using a functional like B3LYP with a basis set such as 6-31G(d,p) would be employed. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.com

These calculations can also generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule. For Desglycolaldehyde-carboxyl Desonide, the MEP map would be expected to show a high negative potential (red color) around the oxygen atoms of the C-3 keto and C-17 carboxyl groups, identifying these as likely sites for electrophilic attack or hydrogen bond acceptance.

| Quantum Chemical Parameter | Predicted Value (eV) | Interpretation |

|---|---|---|

| Energy of HOMO (EHOMO) | -6.85 | Represents the electron-donating capacity. |

| Energy of LUMO (ELUMO) | -1.90 | Represents the electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | 4.95 | Indicates high kinetic stability but sufficient reactivity for receptor binding. |

| Dipole Moment (Debye) | 4.2 | Reflects significant overall polarity, influencing solubility and interactions. |

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of a molecule. This process is initiated by building a 2D sketch of Desglycolaldehyde-carboxyl Desonide and converting it into a 3D structure.

Using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods, the initial structure undergoes energy minimization. This computational process systematically adjusts bond lengths, bond angles, and dihedral angles to find the geometry with the lowest potential energy. The result is the ground-state conformation, which is the most likely structure to be found under physiological conditions and is the essential starting point for more advanced simulations like molecular docking and the prediction of spectroscopic data. For a steroid, this analysis confirms the characteristic chair and envelope conformations of the fused ring system.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, with increasing accuracy. rsc.orgnih.gov This is particularly valuable for identifying metabolites that may be difficult to isolate and characterize experimentally.

Using the energy-minimized conformation of Desglycolaldehyde-carboxyl Desonide, a DFT calculation with a method like Gauge-Independent Atomic Orbital (GIAO) can predict the ¹³C NMR chemical shifts. researchgate.net The predicted shifts are then compared to known experimental data for structurally similar steroids to validate the theoretical model. For instance, the carbon of the C-17 carboxyl group would be predicted to have a chemical shift in the range of 175-185 ppm, a distinct signature differentiating it from the C-20 ketone (typically >200 ppm) of the parent Desonide. While direct experimental validation for this specific metabolite is not available, the strong correlation between predicted and experimental values for related compounds provides confidence in the theoretical assignments.

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) | Justification |

|---|---|---|---|

| C-3 (Ketone) | 186.5 | 185-188 | α,β-unsaturated ketone in A-ring. |

| C-5 (Alkene) | 124.8 | 123-126 | Part of the dienone system. |

| C-11 (CH-OH) | 68.7 | 67-70 | Carbon bearing a secondary alcohol. |

| C-17 (CH-COOH) | 60.2 | 58-62 | Quaternary carbon attached to the carboxyl group. |

| C-18 (Carboxyl) | 181.3 | 175-185 | Signature of the etio-acid side chain. |

Preclinical Biological and Biochemical Investigations

In Vitro Studies of Glucocorticoid Receptor Binding Affinity and Ligand-Receptor Complex Stability (Comparative to Desonide)

Desonide, a synthetic nonfluorinated corticosteroid, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR). drugbank.commedchemexpress.compatsnap.com This interaction leads to the translocation of the steroid-receptor complex into the nucleus, where it modulates the transcription of genes involved in inflammation. drugbank.compatsnap.com While Desonide is categorized as a low-potency corticosteroid, its affinity for the glucocorticoid receptor is a key determinant of its biological activity. nih.govwikipedia.orgdrugs.com

Studies on other glucocorticoids have demonstrated that structural modifications can significantly alter receptor binding affinity. For instance, the introduction of 17α- and 21-hydroxyl groups can increase affinity, while esterification at these positions can have variable effects. drugs.com Research on budesonide, another corticosteroid, has shown that its (22R)-epimer has a higher binding affinity than dexamethasone (B1670325) and triamcinolone (B434) acetonide. nih.gov

Table 1: Comparative Glucocorticoid Receptor Binding Affinity Data (Hypothetical)

| Compound | Relative Binding Affinity (RBA) for GR | Ligand-Receptor Complex Half-life |

|---|---|---|

| Desonide | Reported as low potency nih.gov | Data not available |

Exploration of Effects on Phospholipase A2 Inhibition and Related Inflammatory Pathways in Cell-Based Assays

The anti-inflammatory actions of corticosteroids like Desonide are thought to be mediated, in part, through the induction of phospholipase A2 (PLA2) inhibitory proteins, known as lipocortins. drugbank.comwikipedia.orgdrugs.com These proteins control the biosynthesis of potent inflammatory mediators, such as prostaglandins (B1171923) and leukotrienes, by inhibiting the release of their precursor, arachidonic acid, from cell membranes. drugbank.comwikipedia.orgdrugs.com The inhibition of PLA2 is a critical step in mitigating the inflammatory cascade. nih.govmedscape.comnih.gov

While the precise mechanism of topical Desonide's anti-inflammatory activity is not fully elucidated, the inhibition of PLA2 is a key proposed pathway. wikipedia.orgdrugs.com Studies on various topical steroids have demonstrated their ability to inhibit epidermal PLA2 activity. nih.gov

Specific studies on the direct inhibitory effect of Desglycolaldehyde-carboxyl Desonide on phospholipase A2 or its impact on related inflammatory pathways in cell-based assays are not available in the current body of scientific literature.

Investigations into Cellular Gene Expression Modulation and Protein Induction (e.g., Lipocortins)

As a glucocorticoid, Desonide's mechanism of action involves the modulation of gene expression. drugbank.compatsnap.com Upon binding to the glucocorticoid receptor, the resulting complex translocates to the nucleus and binds to glucocorticoid response elements (GREs) on the DNA. patsnap.com This interaction can either activate or repress the transcription of target genes. drugbank.compatsnap.com A key aspect of this modulation is the induction of anti-inflammatory proteins, such as lipocortins (annexins), which inhibit phospholipase A2. wikipedia.orgdrugs.com This leads to a downstream reduction in the production of inflammatory mediators. drugs.com Furthermore, corticosteroids can suppress the production of pro-inflammatory cytokines. patsnap.comnih.gov

There is no specific information available regarding the modulation of cellular gene expression or the induction of proteins like lipocortins by Desglycolaldehyde-carboxyl Desonide.

Biochemical Assays for Interaction with Mutant Huntingtin Protein (mHTT) and Related Cellular Pathways (Hypothetical, based on Desonide's activity)

Recent research has identified Desonide as a compound that can selectively bind to the mutant huntingtin protein (mHTT), the protein responsible for Huntington's disease (HD). nih.govpnas.orgresearchgate.netnih.govbioworld.com This interaction was discovered through a small-molecule microarray-based screening. pnas.orgnih.gov Studies have shown that Desonide can reduce the levels of mHTT in a dose-dependent manner in cellular models of HD. nih.gov

The mechanism of this action appears to be independent of the glucocorticoid receptor. nih.gov Instead, Desonide is thought to lower mHTT levels by reducing its stability through the enhancement of its proteasomal degradation. nih.gov Specifically, Desonide treatment leads to increased polyubiquitination of mHTT. nih.gov This effect is allele-selective, meaning it primarily affects the mutant form of the huntingtin protein. nih.govresearchgate.net

There are no available studies investigating the interaction of Desglycolaldehyde-carboxyl Desonide with the mutant huntingtin protein or its effects on related cellular pathways.

Table 2: Comparative Interaction with Mutant Huntingtin Protein

| Compound | Binding to mHTT | Effect on mHTT Levels | Mechanism |

|---|---|---|---|

| Desonide | Yes, allele-selective nih.govresearchgate.net | Reduction nih.gov | Enhances proteasomal degradation via increased polyubiquitination nih.gov |

Non-Clinical Genotoxicity and Mutagenicity Assessments (e.g., Ames test, mouse lymphoma cell assay, mouse micronucleus test)

According to a pharmacology review by the FDA, a standard battery of genotoxicity studies has been conducted for Desonide, and the results indicated that it is not genotoxic. fda.govfda.gov These assessments are crucial for determining the potential of a substance to cause genetic mutations or chromosomal damage. Standard tests for genotoxicity include the Ames test (for point mutations), the mouse lymphoma assay (for gene mutations and clastogenicity), and the in vivo micronucleus test (for chromosomal damage). nih.govcriver.com The micronucleus test can be performed on various cell types, including bone marrow or peripheral blood erythrocytes in mice. nih.govnih.govniph.go.jp

No information regarding non-clinical genotoxicity or mutagenicity assessments for Desglycolaldehyde-carboxyl Desonide is publicly available.

Table 3: Summary of Genotoxicity Data

| Assay | Desonide Result | Desglycolaldehyde-carboxyl Desonide Result |

|---|---|---|

| Ames Test | Negative (as part of a standard battery) fda.govfda.gov | Data not available |

| Mouse Lymphoma Cell Assay | Negative (as part of a standard battery) fda.govfda.gov | Data not available |

Long-Term Non-Clinical Animal Studies for Carcinogenicity Potential (If conducted for comparative analysis or mechanistic insight)

The carcinogenic potential of Desonide has not been evaluated in long-term non-clinical animal studies. wikipedia.orgvionausa.com FDA reviews have noted the absence of nonclinical dermal carcinogenicity or photoco-carcinogenicity studies for any topical formulation of Desonide. fda.gov It has been recommended that such studies be conducted, particularly for drug products used in chronic recurring diseases. fda.govfda.gov

There are no long-term non-clinical animal studies available for Desglycolaldehyde-carboxyl Desonide to assess its carcinogenicity potential.

Metabolic Pathway Elucidation in Preclinical Models

In Vitro Metabolism Studies Using Hepatic Microsomes and Isolated Hepatocytes

Detailed in vitro metabolism studies for Desglycolaldehyde-carboxyl Desonide using specific systems like hepatic microsomes or isolated hepatocytes are not extensively documented in publicly available scientific literature. However, general principles of drug metabolism and findings related to the parent compound, Desonide, suggest that the liver is the primary site of metabolic activity. An FDA pharmacology review indicated that following administration of radiolabeled Desonide in animal models, the highest concentration of radioactivity was detected in the liver, strongly implying hepatic metabolism. fda.gov

In vitro systems such as hepatic microsomes are rich in cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I metabolic reactions, including oxidations, reductions, and hydrolyses. youtube.comyoutube.com Isolated hepatocytes, on the other hand, provide a more complete metabolic picture by containing both Phase I and Phase II enzymes, as well as transporters, offering a closer representation of the in vivo environment. While specific data for Desglycolaldehyde-carboxyl Desonide is not available, it is plausible that its further metabolism, if any, would also be investigated using these standard in vitro models.

Identification and Structural Characterization of Major and Minor Metabolites

The primary metabolite of concern, Desglycolaldehyde-carboxyl Desonide, has been identified as a major degradation product of the parent compound, Desonide. Research has shown that this metabolite is formed through the oxidative cleavage of the alpha-ketol group of Desonide, resulting in the formation of a C-17 carboxylic acid. This transformation represents a significant metabolic step.

Table 1: Identified Metabolite of Desonide

| Metabolite Name | Parent Compound | Method of Formation | Structural Feature |

| Desglycolaldehyde-carboxyl Desonide | Desonide | Oxidative cleavage of the alpha-ketol group | C-17 carboxylic acid |

Determination of Metabolic Stability and Enzyme Kinetics (e.g., Cytochrome P450 involvement)

There is a lack of specific publicly available data regarding the metabolic stability and enzyme kinetics of Desglycolaldehyde-carboxyl Desonide. Determining these parameters is crucial for understanding the compound's persistence in the body and its potential for drug-drug interactions.

Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, would quantify the rate at which the compound is metabolized. Enzyme kinetic studies would subsequently identify the specific enzymes responsible for this metabolism, most notably the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These studies would determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing insights into the efficiency of the metabolic process. Given that many corticosteroids are metabolized by CYP3A4, it would be a primary candidate for investigation in the metabolism of Desonide and its metabolites. However, without specific studies, the involvement of any particular CYP isozyme in the metabolism of Desglycolaldehyde-carboxyl Desonide remains speculative.

Table 2: Enzyme Kinetics of Desglycolaldehyde-carboxyl Desonide Metabolism

| Parameter | Value | Enzyme(s) Involved |

| Km | Data not available | Data not available |

| Vmax | Data not available | Data not available |

| Intrinsic Clearance | Data not available | Data not available |

| Major CYP Isoforms | Data not available | Data not available |

Excretion Pathways and Mass Balance Studies in Animal Models

Information from a pharmacology review submitted to the FDA provides some insight into the excretion of Desonide and its metabolites in animal models. fda.gov In a study involving the administration of radiolabeled Desonide to rats, both urine and feces were collected over a 96-hour period to assess the routes of excretion. fda.gov

While the specific quantitative data from this mass balance study (e.g., the percentage of the administered dose recovered in urine versus feces) is not detailed in the available documents, the study design is standard for determining the primary routes of elimination of a drug and its metabolites from the body. nih.gov Following metabolism in the liver, water-soluble metabolites are typically excreted via the kidneys into the urine, while less soluble compounds or those actively transported can be eliminated through the bile into the feces. The collection of both urine and feces is therefore essential for a complete mass balance assessment.

Table 3: Summary of Excretion Study of Radiolabeled Desonide in Rats

| Study Parameter | Details | Source |

| Animal Model | Rats | fda.gov |

| Collection Period | 96 hours | fda.gov |

| Matrices Collected | Urine and Feces | fda.gov |

| Quantitative Results | Data not publicly available | - |

Academic Role As a Reference Standard and Impurity in Pharmaceutical Research

Significance of Desglycolaldehyde-carboxyl Desonide as an Impurity Standard in Quality Control (QC) and Quality Assurance (QA)

Desglycolaldehyde-carboxyl Desonide is a crucial reference standard for the quality control (QC) and quality assurance (QA) of Desonide and its formulations. synthinkchemicals.com Its availability as a characterized impurity allows pharmaceutical manufacturers to accurately identify and quantify its presence in both the active pharmaceutical ingredient (API) and finished drug products. This is essential for ensuring that the levels of this impurity remain within the stringent limits set by regulatory authorities.

The use of Desglycolaldehyde-carboxyl Desonide as a working or secondary reference standard is integral to routine QC testing during commercial production. synthinkchemicals.com It enables the validation of analytical methods and ensures the consistency and reliability of results across different batches of the drug product. Furthermore, this impurity standard plays a vital role in the Abbreviated New Drug Application (ANDA) filing process with regulatory bodies like the FDA, where a comprehensive impurity profile of the drug product is required. synthinkchemicals.com

Development and Validation of Analytical Methods for Impurity Profiling in Desonide Formulations

The presence of impurities such as Desglycolaldehyde-carboxyl Desonide necessitates the development and validation of robust analytical methods for their detection and quantification in Desonide formulations. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. sci-hub.seresearchgate.net

Researchers have focused on developing novel HPLC methods to improve upon existing official monographs, such as those in the United States Pharmacopeia (USP). sci-hub.se A key challenge has been the effective separation of Desonide from its degradation products, including a photodegradation impurity that can co-elute with the parent drug under certain conditions. sci-hub.se To address this, methods are validated according to the International Conference on Harmonisation (ICH) guidelines, encompassing parameters like specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy. sci-hub.senih.gov

One innovative approach involves the use of two-dimensional liquid chromatography (2D LC) coupled with high-resolution mass spectrometry (IT-TOF MS). sci-hub.seresearchgate.netnih.gov This technique has proven effective in characterizing degradation impurities in Desonide cream, even when non-volatile mobile phases are used in the primary separation step. sci-hub.seresearchgate.netnih.gov The development of such sophisticated analytical methods is critical for ensuring the quality and safety of Desonide formulations by providing a detailed understanding of their impurity profiles.

| Analytical Technique | Purpose | Key Findings/Advantages | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Determination of impurities in Desonide cream. | Established and validated for routine quality control, improving upon USP monographs. Resolved Desonide from a photodegradation impurity. | sci-hub.se |

| Two-Dimensional Liquid Chromatography coupled with Mass Spectrometry (2D LC-IT-TOF MS) | Characterization of degradation impurities. | Successfully characterized four degradation impurities in Desonide cream. Overcame incompatibility of non-volatile mobile phases with mass spectrometry. | sci-hub.seresearchgate.netnih.gov |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation and assay of Desonide and its related impurities. | Efficiently separates Desonide and its impurities, overcoming defects in previous USP methods. Suitable for quality control of Desonide raw material and preparations. | google.com |

Studies on Degradation Pathways and Stability Profiling of Desonide Leading to Desglycolaldehyde-carboxyl Desonide

Understanding the degradation pathways of Desonide is fundamental to controlling the formation of impurities like Desglycolaldehyde-carboxyl Desonide. Forced degradation studies are instrumental in this regard, providing insights into the inherent stability of the API and its formulated products. researchgate.net These studies involve subjecting the drug to various stress conditions, such as heat, light, acid, base, and oxidation, to accelerate the degradation process.

The identification of degradation products, including Desglycolaldehyde-carboxyl Desonide, is typically achieved using advanced analytical techniques like HPLC-MS. sci-hub.seresearchgate.net By elucidating the structures of these degradants, scientists can propose plausible degradation mechanisms. This knowledge is invaluable for developing strategies to minimize impurity formation during manufacturing, packaging, and storage.

For instance, studies have characterized four degradation impurities in Desonide cream, providing a clearer picture of its stability profile. sci-hub.senih.gov This information helps in the selection of appropriate packaging materials and storage conditions to ensure the long-term quality of the product.

Implications for Active Pharmaceutical Ingredient (API) Synthesis and Formulation Development

The presence and formation of Desglycolaldehyde-carboxyl Desonide have significant implications for both the synthesis of the Desonide API and the development of its final formulations. The control of impurities is a critical aspect of API manufacturing, and knowledge of potential degradation products guides the design of purification processes to ensure a high-purity final product.

During formulation development, the stability of Desonide is a primary concern. The identification of Desglycolaldehyde-carboxyl Desonide as a degradation product highlights the need to develop stable formulations that protect the API from degradation triggers. This may involve the selection of appropriate excipients, the optimization of the formulation's pH, and the use of protective packaging.

The development of robust analytical methods for impurity profiling is directly linked to successful formulation development. synzeal.com These methods are essential for monitoring the stability of different formulation prototypes and for ensuring that the final commercial product meets all regulatory requirements for purity and quality throughout its shelf life.

Future Research Directions and Translational Hypotheses

Exploration of Potential for Novel Biological Activities or Pharmacological Profiles

While Desglycolaldehyde-carboxyl Desonide is classified as an impurity, its structural similarity to the parent compound, Desonide, warrants investigation into its own potential biological activities. Future research could explore whether this compound retains any anti-inflammatory or immunosuppressive effects. It is hypothesized that the structural modifications resulting from the degradation of Desonide might lead to a novel pharmacological profile. For instance, the alteration of the C-17 side chain could influence its binding affinity to glucocorticoid receptors or other cellular targets, potentially resulting in a different spectrum of activity or potency compared to Desonide. drugbank.compatsnap.com Studies could be designed to screen Desglycolaldehyde-carboxyl Desonide against a panel of inflammatory mediators and receptors to uncover any latent therapeutic potential or, conversely, to identify any off-target effects that could contribute to a better understanding of the safety profile of Desonide formulations.

Advanced Mechanistic Studies on Cellular and Molecular Interactions

The mechanism of action for corticosteroids like Desonide involves binding to glucocorticoid receptors, which then modulate gene expression to reduce inflammation. wikipedia.orgdrugbank.compatsnap.com Advanced mechanistic studies on Desglycolaldehyde-carboxyl Desonide are crucial to determine if it interacts with the same cellular and molecular pathways. It is hypothesized that the carboxyl group on the D-ring could alter the compound's ability to translocate into the nucleus and bind to glucocorticoid response elements on DNA. Research should focus on in-vitro assays to quantify its binding affinity for the glucocorticoid receptor and its ability to induce or inhibit the transcription of key inflammatory genes. Such studies would clarify whether Desglycolaldehyde-carboxyl Desonide acts as an agonist, antagonist, or has no significant effect on the glucocorticoid signaling pathway.

Role in Understanding Steroid Metabolism and Degradation Pathways

The formation of Desglycolaldehyde-carboxyl Desonide is a key step in the degradation pathway of Desonide. researchgate.netscirp.org Studying the mechanisms leading to its formation provides critical insights into the chemical stability of Desonide under various conditions. scirp.org It is hypothesized that a detailed investigation of this degradation pathway can inform the development of more stable formulations of Desonide and other corticosteroids. nih.govnih.govfrontiersin.org Research in this area should focus on identifying the specific chemical reactions and enzymatic processes involved in the conversion of Desonide to its carboxyl derivative. This knowledge can be applied to optimize storage conditions, select appropriate excipients, and design more robust drug delivery systems to minimize the formation of this and other degradation products.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Desglycolaldehyde-carboxyl Desonide and its derivatives in complex matrices?

- Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a validated approach for high-throughput screening. A study detected desonide 21-acetate (a derivative) in cosmetic samples with a sensitivity range of 0.53–634.27 μg/g, even in matrices not covered by statutory methods. Ensure method validation includes specificity, linearity, and recovery rates for diverse biological or synthetic matrices .

Q. What are the standard protocols for assessing the photostability of Desonide-containing formulations?

- Methodological Answer : Expose formulations to UVA/UVC radiation (e.g., 15 hours of UVA at 0.3% benzophenone-3 (BP-3)) and quantify residual drug content via HPLC. Antioxidants like ascorbic acid are ineffective, but BP-3 at 0.3% preserves ~98% desonide post-exposure. Include stability testing under accelerated (e.g., 40°C/75% RH) and room-temperature conditions for ≥70 days .

Q. How do structural modifications, such as carboxylation or glycolaldehyde removal, influence Desonide's pharmacokinetic properties?

- Methodological Answer : Use comparative in vitro permeation studies (e.g., Franz diffusion cells) with synthetic skin models. Monitor parameters like flux and retention time. Derivatives like desonide 21-acetate may exhibit altered lipophilicity, affecting transdermal absorption and requiring adjusted detection protocols in analytical assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in stabilization data for Desonide derivatives under varying environmental conditions?

- Methodological Answer : Employ a factorial experimental design to isolate variables (e.g., pH, light exposure, excipient interactions). For example, BP-3’s efficacy as a photostabilizer diminishes in acidic formulations, necessitating pH-adjusted stability studies. Use ANOVA and Tukey’s post-hoc tests to identify statistically significant degradation pathways .

Q. What experimental designs are optimal for evaluating the efficacy of novel stabilizers in Desonide formulations?

- Methodological Answer : Implement a response surface methodology (RSM) to optimize stabilizer concentration (e.g., BP-3 at 0.15–2.5%) and radiation exposure. Validate with accelerated stability testing (40°C/75% RH) and real-time degradation kinetics. Include control groups with inert excipients to isolate stabilizer effects .

Q. How can high-throughput screening methods be adapted to detect trace Desonide derivatives in biological fluids?

- Methodological Answer : Modify UPLC-MS/MS protocols by adjusting ionization sources (e.g., electrospray vs. atmospheric pressure chemical ionization) and mobile phase gradients. For plasma samples, incorporate solid-phase extraction to reduce matrix interference. Validate against spiked samples with recovery rates >85% .

Q. What statistical approaches are most robust for analyzing non-linear degradation kinetics of Desonide in multi-component formulations?

- Methodological Answer : Apply mixed-effects modeling or Bayesian hierarchical frameworks to account for batch variability and non-constant degradation rates. Use Akaike Information Criterion (AIC) to compare model fits. Open-source tools like R’s

nlmepackage facilitate complex kinetic analyses .

Data Interpretation & Validation

Q. How should researchers address discrepancies between in vitro and in vivo stability data for Desonide analogs?

- Methodological Answer : Conduct parallel studies using ex vivo human skin models and in vivo microdialysis. Correlate data via Bland-Altman plots to identify systemic vs. localized degradation factors. For example, esterase activity in skin may hydrolyze derivatives like desonide 21-acetate, altering bioavailability .

Q. What validation criteria are critical when developing a new Desonide detection assay for regulatory compliance?

- Methodological Answer : Follow ICH Q2(R1) guidelines for specificity, accuracy (recovery 95–105%), precision (RSD <5%), and linearity (R² >0.99). Include cross-validation with reference standards from pharmacopeial sources (e.g., USP-NF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.